![molecular formula C17H14O2 B14345287 3-[([1,1'-Biphenyl]-4-yl)methylidene]oxolan-2-one CAS No. 102271-77-2](/img/structure/B14345287.png)
3-[([1,1'-Biphenyl]-4-yl)methylidene]oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[([1,1’-Biphenyl]-4-yl)methylidene]oxolan-2-one is an organic compound characterized by the presence of a biphenyl group attached to an oxolan-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[([1,1’-Biphenyl]-4-yl)methylidene]oxolan-2-one typically involves the reaction of 4-bromomethylbiphenyl with oxolan-2-one under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the oxolan-2-one moiety. Common reagents used in this synthesis include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and the reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for 3-[([1,1’-Biphenyl]-4-yl)methylidene]oxolan-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[([1,1’-Biphenyl]-4-yl)methylidene]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the biphenyl group is attached. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions, CrO3 in acidic conditions.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of light or heat, nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated biphenyl derivatives, substituted biphenyl derivatives.
Applications De Recherche Scientifique
3-[([1,1’-Biphenyl]-4-yl)methylidene]oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 3-[([1,1’-Biphenyl]-4-yl)methylidene]oxolan-2-one involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the oxolan-2-one ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-([1,1’-Biphenyl]-4-yloxy)-7-hydroxy-4H-chromen-4-one: Another biphenyl derivative with a chromen-4-one ring, known for its potential biological activity.
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans): A biphenyl derivative with formazan groups, used in the synthesis of tetrazolium salts and verdazyl radicals.
Uniqueness
3-[([1,1’-Biphenyl]-4-yl)methylidene]oxolan-2-one is unique due to its combination of a biphenyl group and an oxolan-2-one ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
102271-77-2 |
|---|---|
Formule moléculaire |
C17H14O2 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
3-[(4-phenylphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C17H14O2/c18-17-16(10-11-19-17)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,12H,10-11H2 |
Clé InChI |
UHNHBUJCSZXEJS-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C1=CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)
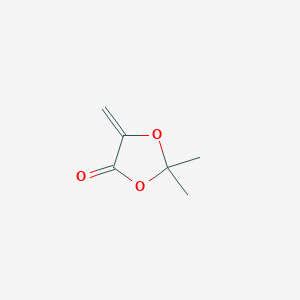

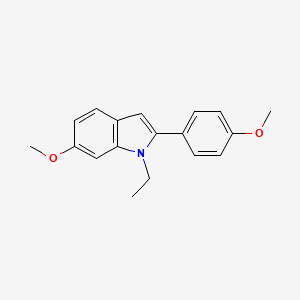
![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid](/img/structure/B14345235.png)

![2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane](/img/structure/B14345249.png)
![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)
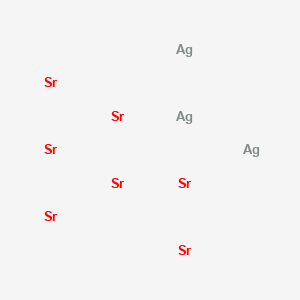
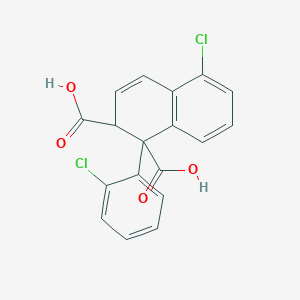
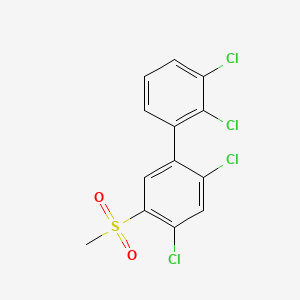


![Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-](/img/structure/B14345292.png)
